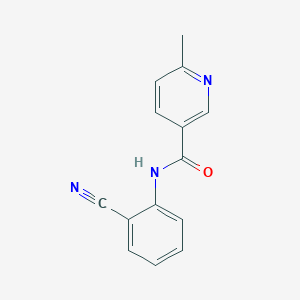

n-(2-Cyanophenyl)-6-methylnicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3O |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

N-(2-cyanophenyl)-6-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H11N3O/c1-10-6-7-12(9-16-10)14(18)17-13-5-3-2-4-11(13)8-15/h2-7,9H,1H3,(H,17,18) |

InChI Key |

CZDFZWAQRKBUEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N 2 Cyanophenyl 6 Methylnicotinamide

Foundational Synthetic Routes to N-(2-Cyanophenyl)-6-methylnicotinamide

The construction of the target molecule relies on established organic chemistry reactions, tailored to the specific functionalities of the precursors. The primary disconnection is at the amide linkage, suggesting a convergent synthesis approach.

The formation of the central amide bond in N-(2-cyanophenyl)-6-methylnicotinamide is typically achieved through nucleophilic acyl substitution. masterorganicchemistry.com A common and effective strategy involves the activation of the carboxylic acid group of 6-methylnicotinic acid to make it more susceptible to nucleophilic attack by the amino group of 2-aminobenzonitrile (B23959).

One prevalent method is the conversion of 6-methylnicotinic acid into its corresponding acyl chloride. masterorganicchemistry.commdpi.com This is often accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting 6-methylnicotinoyl chloride is a highly reactive intermediate that readily undergoes acylation with 2-aminobenzonitrile, typically in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation can be performed using peptide coupling reagents. organic-chemistry.org These reagents activate the carboxylic acid in situ, facilitating amide bond formation under milder conditions. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. Boronic acid derivatives have also been explored as catalysts for direct amidation reactions between carboxylic acids and amines. organic-chemistry.org

The 2-cyanophenyl group is introduced via the coupling partner, 2-aminobenzonitrile. In the acylation reaction, the amino group of 2-aminobenzonitrile acts as the nucleophile, attacking the activated carbonyl carbon of the 6-methylnicotinic acid derivative. The cyano group (-CN) is an electron-withdrawing group, which decreases the nucleophilicity of the adjacent amino group compared to aniline. However, the reaction proceeds efficiently under appropriate activation conditions. The synthesis of various substituted cyanamides and the utility of the cyano functional group are well-documented in synthetic chemistry. nih.govresearchgate.netnih.gov The presence of the cyano group is generally compatible with common amidation conditions, although care must be taken to avoid its hydrolysis to an amide or carboxylic acid under harsh acidic or basic conditions. google.com

The 6-methyl group is an integral part of the pyridine core and is present in the starting material, 6-methylnicotinic acid. nih.govnih.gov The synthesis of 6-methylnicotinic acid itself is a key preliminary step. A common industrial method for its preparation is the oxidation of 2-methyl-5-ethylpyridine (MEP). google.com This oxidation can be carried out using strong oxidizing agents like nitric acid or potassium permanganate, which selectively oxidize the ethyl group to a carboxylic acid while leaving the more stable methyl group intact. google.com The resulting 6-methylnicotinic acid serves as the foundational building block for the subsequent acylation reaction. patsnap.comresearchgate.net

Synthesis of N-(2-Cyanophenyl)-6-methylnicotinamide Analogs and Structural Variants

The synthesis of analogs allows for the systematic investigation of structure-activity relationships (SAR). Modifications can be introduced on either the cyanophenyl ring or the nicotinamide (B372718) core by employing appropriately substituted starting materials in the foundational synthetic routes.

Analogs with variations on the 2-cyanophenyl ring can be synthesized by replacing 2-aminobenzonitrile with other substituted anilines in the acylation step. The electronic nature and steric bulk of the substituents can influence the chemical properties of the final compound. For instance, electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can be introduced at various positions on the phenyl ring. The synthesis of N-phenyl piperazine (B1678402) analogs, for example, demonstrates the wide variety of substituted anilines that can be used in such coupling reactions. nih.gov

Table 1: Examples of Aromatic Amine Precursors for Analog Synthesis

| Precursor Amine | Resulting Modification on Phenyl Ring |

|---|---|

| 2-Amino-4-chlorobenzonitrile | Introduction of a chloro group at the 4-position |

| 2-Amino-5-methoxybenzonitrile | Introduction of a methoxy (B1213986) group at the 5-position |

| 2-Amino-4-nitrobenzonitrile | Introduction of a nitro group at the 4-position |

| 2-Aminobenzamide | Replacement of the cyano group with a carboxamide group |

This table is generated based on available synthetic methodologies for creating structural variants.

Modifications to the nicotinamide portion of the molecule are achieved by using derivatives of 6-methylnicotinic acid. Introducing different substituents on the pyridine ring can alter the electronic distribution and conformation of the molecule. nih.gov For example, starting with 2-amino-6-methylnicotinic acid allows for the introduction of an amino group at the 2-position of the pyridine ring. google.com Similarly, using other commercially available or synthetically accessible substituted nicotinic acids can generate a diverse library of analogs. mdpi.com Studies on other pyridine-containing compounds have shown that substituents significantly affect receptor affinity and selectivity. nih.gov The synthesis of various nicotinamide derivatives is a subject of ongoing research, with numerous methods available for introducing a range of functional groups onto the pyridine core. nih.govacs.org

Table 2: Examples of Substituted Nicotinic Acid Precursors for Analog Synthesis

| Precursor Nicotinic Acid | Resulting Modification on Pyridine Ring |

|---|---|

| 2,6-Dimethylnicotinic acid | Introduction of an additional methyl group at the 2-position |

| 6-Ethylnicotinic acid | Replacement of the 6-methyl with a 6-ethyl group |

| 5-Bromo-6-methylnicotinic acid | Introduction of a bromo group at the 5-position |

This table is generated based on available synthetic methodologies for creating structural variants.

Alterations to the Amide Linkage and Side Chains in Nicotinamide Mimetics

The structural modification of nicotinamide mimetics, including N-(2-Cyanophenyl)-6-methylnicotinamide, is a key strategy for developing novel compounds with tailored properties. These alterations primarily target the amide linkage and the side chains attached to the pyridine ring and the amide nitrogen. The goal of such derivatization is often to explore structure-activity relationships (SAR) or to mimic the function of natural coenzymes like NAD+/NADH. nih.gov

One common strategy involves introducing flexible, chiral chains into the niacinamide structure. nih.gov This approach allows for the synthesis of a diverse library of compounds by varying the substituents on these chains. For instance, new derivatives have been created by starting with 2-chloronicotinic acid, introducing a chiral aminopropanol (B1366323) unit, and subsequently adding various substituted benzoyl chlorides. nih.gov These modifications result in compounds with distinct stereochemistry and substitution patterns, which can significantly influence their biological activity.

Another avenue of exploration is the design of nicotinamide conjugates that can act as mimics for the natural redox agent NADH. nih.gov The inherent redox characteristics of the pyridine/dihydropyridine system are central to this function. nih.gov By synthesizing various nicotinamide conjugates, researchers can evaluate their biochemical properties and their ability to participate in enzymatic reactions, such as the reduction of C=C double bonds by enoate reductases. nih.gov In some cases, these synthetic mimetics have been shown to outperform the natural coenzyme. nih.gov The synthesis of these analogs allows for a detailed investigation into the bonding, structure, and function, providing insights for the development of new biocatalysts and therapeutic agents. nih.gov

Advanced Synthetic Techniques and Optimization Protocols

The synthesis of N-(2-Cyanophenyl)-6-methylnicotinamide and its analogs benefits from ongoing advancements in synthetic organic chemistry. Modern techniques focus on improving efficiency, selectivity, sustainability, and scalability, moving beyond traditional condensation methods that often require harsh conditions or produce significant waste.

Catalytic Methods in Nicotinamide Derivative Synthesis

Catalysis offers a powerful tool for the efficient and selective synthesis of nicotinamide derivatives under mild conditions. Both biocatalysis and transition metal catalysis have emerged as leading strategies.

Biocatalysis, in particular, presents a green and highly efficient alternative to conventional chemical methods. rsc.org Enzymes like lipases are used for sustainable amide formation. For example, Novozym® 435, a lipase (B570770) from Candida antarctica, has been successfully employed to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines in environmentally friendly solvents like tert-amyl alcohol. rsc.org This biocatalytic approach features mild reaction conditions, high catalytic efficiency, and high stereoselectivity. rsc.org Another significant biocatalyst is nitrile hydratase, which facilitates the hydration of 3-cyanopyridine (B1664610) to produce nicotinamide with high selectivity and yield, avoiding the formation of nicotinic acid as a byproduct. researchgate.net

Transition metal catalysis provides another robust method for constructing nicotinamide frameworks. Copper-catalyzed multicomponent reactions (MCRs) have been developed for the efficient synthesis of novel nicotinamide derivatives. nih.gov One such method involves a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction to produce nicotinimidamides from O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate. nih.gov This strategy is noted for its gentle reaction conditions and the diverse range of chemical transformations it enables. nih.gov

Table 1: Comparison of Catalytic Methods for Nicotinamide Derivative Synthesis

| Catalyst System | Substrates | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Novozym® 435 (Lipase) | Methyl nicotinate, Amines/Benzylamines | Nicotinamide Derivatives | Green synthesis, mild conditions, high yields (81.6–88.5%), short reaction times (35 min) in continuous flow. | rsc.org |

| CuI (Copper Iodide) | O-acetyl oximes, Terminal ynones, Sulfonyl azides, NH₄OAc | Nicotinimidamides | Efficient four-component reaction, accommodates diverse substrates, yields from 53% to 83%. | nih.gov |

| Nitrile Hydratase | 3-Cyanopyridine | Nicotinamide | High conversion (100%), high product concentration (230 g/L), no nicotinic acid byproduct. | researchgate.net |

Exploration of Chiral Synthesis for Stereoisomeric Analogs

The synthesis of specific stereoisomers of nicotinamide analogs is crucial, as chirality often dictates biological activity. Advanced methods in asymmetric synthesis are being applied to produce enantiomerically pure or enriched compounds.

One approach involves the incorporation of chiral building blocks into the nicotinamide scaffold. For example, new niacinamide derivatives featuring flexible, chiral chains have been synthesized starting from materials like (S)-2-aminopropan-1-ol. nih.gov This strategy introduces a stereocenter, and subsequent reactions with various electrophiles lead to a range of chiral target molecules whose structures can be confirmed by NMR spectroscopy and HRMS analysis. nih.gov

Biocatalytic methods are also at the forefront of chiral synthesis. Nicotinamide-dependent oxidoreductases (NDOs) are increasingly recognized as promising biocatalysts for the asymmetric synthesis of molecules containing chiral C–N bonds. tandfonline.com These enzymes offer exceptional stereoselectivity, high atom economy, and operate under mild, environmentally friendly conditions. tandfonline.com Protein engineering strategies can be employed to further modify the stereoselectivity and substrate specificity of these enzymes, expanding their utility in synthesizing chiral amines and noncanonical amino acids that can serve as precursors or components of nicotinamide analogs. tandfonline.com

Development of Efficient and Scalable Production Methods

Transitioning from laboratory-scale synthesis to efficient and scalable industrial production is a critical challenge. Modern process development focuses on green chemistry principles, cost-effectiveness, and high throughput.

A significant trend is the shift from traditional chemical oxidation methods, which may use hazardous reagents like chromic or nitric acid, to cleaner, catalytic processes. chimia.ch The catalytic air oxidation of picoline derivatives represents a greener route to nicotinic acid, a key precursor for nicotinamide synthesis. chimia.ch

Continuous-flow microreactors offer a promising technology for the scalable and sustainable production of nicotinamide derivatives. rsc.org This approach allows for substantially shorter reaction times and increased product yields compared to batch processes. When combined with biocatalysis, such as the use of Novozym® 435, continuous-flow systems provide a green, efficient, and rapid synthesis strategy suitable for pharmaceutical production. rsc.org

For biocatalytic processes, overcoming substrate inhibition and achieving high product concentrations are key to scalability. Fed-batch reaction methods have been successfully implemented in the synthesis of nicotinamide using nitrile hydratase. researchgate.net By carefully controlling the substrate feed, this approach allows for the conversion of high concentrations of 3-cyanopyridine (e.g., 200 g/L) into nicotinamide in a relatively short time, achieving a final product concentration that can reach up to 230 g/L. researchgate.net Such methods are essential for developing economically viable, large-scale biocatalytic production of nicotinamide and its derivatives. researchgate.netfrontiersin.org

Table 2: Summary of Scalable Synthesis Strategies

| Method | Key Feature | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Continuous-Flow Synthesis | Use of microreactors for continuous processing | Lipase-catalyzed amidation of methyl nicotinate | Shorter reaction times, increased yield, green & efficient. | rsc.org |

| Fed-Batch Biocatalysis | Controlled substrate addition to overcome inhibition | Nitrile hydratase conversion of 3-cyanopyridine | High substrate conversion, high final product concentration (230 g/L). | researchgate.net |

| Catalytic Air Oxidation | Replacement of stoichiometric oxidants with air | Oxidation of 3-picoline to nicotinic acid | Improved environmental profile, use of an inexpensive oxidant. | chimia.ch |

No Publicly Available Scientific Data Found for N-(2-Cyanophenyl)-6-methylnicotinamide as a Nicotinamide N-Methyltransferase Inhibitor

Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, no specific information is publicly available regarding the chemical compound N-(2-Cyanophenyl)-6-methylnicotinamide and its potential activity as a Nicotinamide N-Methyltransferase (NNMT) inhibitor.

Consequently, it is not possible to provide an article detailing its molecular recognition, biological activity profiles, or structure-activity relationships as requested. The stringent requirement to focus solely on this specific compound cannot be met due to the absence of published research data.

Nicotinamide N-methyltransferase (NNMT) is a well-recognized enzyme involved in cellular metabolism and has been identified as a potential therapeutic target for a range of diseases. The development of small molecule inhibitors of NNMT is an active area of research. These inhibitors are typically designed to interact with the binding sites of the enzyme's natural substrates, nicotinamide and S-adenosyl-L-methionine (SAM).

Scientific investigations into NNMT inhibitors usually involve detailed studies to:

Elucidate Inhibitory Mechanisms: Determining whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Analyze Binding Modes: Using techniques like X-ray crystallography or computational modeling to understand how the inhibitor interacts with the amino acid residues in the active site of NNMT.

Establish Comparative Efficacy and Selectivity: Comparing the potency (e.g., IC50 or Ki values) of a new compound against known NNMT inhibitors and assessing its selectivity for NNMT over other methyltransferases.

Conduct Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to identify which chemical features are crucial for biological activity and selectivity. This often involves modifying different parts of the molecule, such as aromatic rings and their substituents.

The absence of any such studies for "N-(2-Cyanophenyl)-6-methylnicotinamide" in the public domain prevents the generation of a scientifically accurate article based on the provided outline. It is possible that this compound has been synthesized within private research programs but the data has not been disclosed, or it may be a novel chemical entity that has not yet been subjected to biological evaluation as an NNMT inhibitor.

Table of Mentioned Compounds

Molecular Recognition and Biological Activity Profiles of N 2 Cyanophenyl 6 Methylnicotinamide

Structure-Activity Relationship (SAR) Elucidation for N-(2-Cyanophenyl)-6-methylnicotinamide and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Currently, there is a lack of specific Quantitative Structure-Activity Relationship (QSAR) models in publicly available scientific literature that are focused on N-(2-Cyanophenyl)-6-methylnicotinamide. QSAR studies are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. Development of a robust QSAR model for this compound would necessitate a dataset of structurally related analogues with corresponding biological activity data. Such a model could potentially elucidate the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern its activity, thereby guiding the design of more potent derivatives.

Broader Enzyme Inhibition and Receptor Interaction Profiling

Detailed experimental data from broad screening assays are required to fully characterize the enzyme inhibition and receptor interaction profile of N-(2-Cyanophenyl)-6-methylnicotinamide.

Screening Against Relevant Biological Targets

Ligand-Target Interaction Specificity

Without confirmed biological targets, the specificity of ligand-target interactions for N-(2-Cyanophenyl)-6-methylnicotinamide cannot be determined. The analysis of interaction specificity would involve characterizing the binding affinity and mode of interaction with its primary target(s) versus off-target molecules. Techniques such as crystallography or computational docking, in conjunction with a known target, would be instrumental in revealing the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that contribute to its binding selectivity.

Computational Chemistry and in Silico Approaches for N 2 Cyanophenyl 6 Methylnicotinamide

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for exploring the three-dimensional shapes and dynamic behavior of a molecule. These techniques provide insights into how a ligand might adapt its shape to fit into a protein's binding site.

Conformational analysis aims to identify the most stable, low-energy three-dimensional arrangements (conformers) of a molecule. For a flexible molecule such as N-(2-Cyanophenyl)-6-methylnicotinamide, rotation around its single bonds—particularly the amide bond and the bonds connecting the phenyl and pyridine (B92270) rings—gives rise to various possible conformations.

Computational methods can predict these preferred states by calculating the potential energy of different conformers. While specific studies detailing the conformational preferences of N-(2-Cyanophenyl)-6-methylnicotinamide are not available, the general approach involves energy minimization and systematic or random searching of the conformational space to locate energetically favorable structures. These analyses are crucial as the bioactive conformation that binds to a target protein may not be the absolute lowest energy state in solution.

Molecular dynamics (MD) simulations offer a way to observe the motion and flexibility of a molecule over time within a simulated biological environment, such as in water or complexed with a protein. This technique is critical for understanding how a ligand like N-(2-Cyanophenyl)-6-methylnicotinamide behaves in a dynamic system. Proteins themselves are inherently flexible, and their conformations can change upon ligand binding.

MD simulations can reveal:

The stability of a ligand within a binding pocket.

Key fluctuations in the ligand's structure that may be important for binding and unbinding.

The influence of the ligand on the protein's own dynamics.

For example, MD simulations performed on other nicotinamide-based derivatives have been used to establish the stability of their binding to targets like VEGFR-2 over simulation times of 100 nanoseconds. Such simulations analyze metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify the stability and flexibility of the ligand-protein complex.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. It is a cornerstone of structure-based drug design, helping to elucidate binding mechanisms and predict binding strength.

Docking algorithms place a ligand into the active site of a protein and calculate a "docking score," which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction. This process helps identify the most likely binding pose of the ligand and provides a qualitative ranking of its potential potency.

While specific docking studies for N-(2-Cyanophenyl)-6-methylnicotinamide are not detailed in available research, related N-(cyanophenyl)-acetamides have been studied through docking against targets like glutathione (B108866) reductase. In a typical study, the ligand's geometry would be optimized and then docked into the crystal structure of a relevant protein target. The resulting poses would be analyzed to find the one with the best score and most plausible interactions.

Table 1: Representative Data from Molecular Docking Studies

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity (Score) | An estimation of the binding energy between the ligand and the protein. | -8.5 kcal/mol |

| Predicted Pose | The 3D orientation of the ligand within the protein's active site. | - |

| Interacting Residues | The specific amino acids in the protein that form contacts with the ligand. | - |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and protein. | 2 |

Beyond predicting the binding pose, docking studies are crucial for identifying the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity.

Key interactions typically characterized include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H) and acceptors (like the cyano nitrogen or carbonyl oxygen) on the ligand and corresponding residues on the protein.

Hydrophobic Interactions: Occur between the nonpolar aromatic rings (phenyl and pyridine) of the ligand and hydrophobic amino acid residues in the binding pocket.

Pi-Pi Stacking: Aromatic-aromatic interactions between the ligand's rings and residues like Phenylalanine, Tyrosine, or Tryptophan.

Studies on other nicotinamide (B372718) derivatives have shown their ability to form crucial hydrogen bonds with key amino acid residues such as Asp1046, Glu885, and Cys919 in the VEGFR-2 active site. A similar analysis for N-(2-Cyanophenyl)-6-methylnicotinamide would be essential to understand its specific binding mechanism.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a 3D query to search large compound databases for other molecules with different chemical scaffolds but similar biological activity, a process known as virtual screening.

A pharmacophore model for a molecule like N-(2-Cyanophenyl)-6-methylnicotinamide would typically include features such as:

Hydrogen Bond Acceptors (HBA): e.g., the nitrogen of the cyano group, the pyridine nitrogen, the carbonyl oxygen.

Hydrogen Bond Donors (HBD): e.g., the amide nitrogen.

Aromatic Rings (AR): The cyanophenyl and methyl-pyridine rings.

Hydrophobic Features (HY): The aromatic rings and the methyl group.

Once a validated pharmacophore model is developed, it can be used to screen libraries of compounds to find novel hits that match the required features. This approach is a powerful tool for scaffold hopping and identifying new lead compounds in the early stages of drug discovery.

Derivation of Ligand-Based Pharmacophore Models for Nicotinamide Analogs

Ligand-based pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional chemical features required for a molecule to exhibit a specific biological activity. In the context of nicotinamide analogs, this approach has been instrumental in understanding the structure-activity relationships (SAR) that govern their interactions with biological targets.

By analyzing a set of known active nicotinamide derivatives, computational chemists can derive a pharmacophore model that encapsulates the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions necessary for molecular recognition. For instance, studies on various nicotinamide-containing compounds have successfully generated pharmacophore models that highlight the critical role of the pyridine nitrogen and the amide group in target binding. These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with similar activity profiles. While a specific pharmacophore model for N-(2-Cyanophenyl)-6-methylnicotinamide is not extensively documented in publicly available literature, the established methodologies for analogous structures provide a clear roadmap for its development. Such a model would likely feature a hydrogen bond acceptor from the pyridine nitrogen, a hydrogen bond donor and acceptor from the amide linkage, an aromatic ring feature from the cyanophenyl group, and a hydrophobic feature from the methyl group.

Receptor-Based Pharmacophore Model Generation

In contrast to ligand-based models, receptor-based pharmacophore models are derived from the three-dimensional structure of the biological target, typically a protein, in complex with a ligand. This approach offers a more detailed and accurate representation of the key interactions within the active site.

For targets of N-(2-Cyanophenyl)-6-methylnicotinamide and its analogs, such as various enzymes and receptors, the generation of a receptor-based pharmacophore model would involve identifying the critical amino acid residues that form hydrogen bonds, hydrophobic interactions, and pi-stacking with the ligand. This model would not only confirm the features identified in ligand-based models but also provide spatial constraints for the design of new, more potent inhibitors. The process typically involves analyzing the co-crystallized structure of the target protein with a known inhibitor to map out the essential interaction points. These interaction points are then translated into pharmacophoric features, creating a 3D representation of the ideal ligand.

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These methods are invaluable for characterizing the intrinsic properties of N-(2-Cyanophenyl)-6-methylnicotinamide and predicting its reactivity.

Electronic Structure Characterization and Reactivity Prediction

DFT calculations can be used to determine the optimized geometry of N-(2-Cyanophenyl)-6-methylnicotinamide, providing precise bond lengths and angles. Furthermore, these calculations yield information about the distribution of electron density within the molecule, which is crucial for understanding its chemical behavior.

By calculating various electronic properties, such as electrostatic potential maps, atomic charges, and dipole moments, researchers can predict the sites most susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen and oxygen atoms of the amide group and the nitrogen of the cyano group are expected to be regions of high electron density, making them potential sites for interaction with electron-deficient species. Conversely, the carbonyl carbon and the carbon of the cyano group would be electron-deficient and thus susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of N-(2-Cyanophenyl)-6-methylnicotinamide (Hypothetical DFT Data)

| Property | Predicted Value |

| Dipole Moment | ~3.5 - 4.5 D |

| Mulliken Charge on Pyridine N | ~ -0.4 to -0.6 e |

| Mulliken Charge on Amide N | ~ -0.5 to -0.7 e |

| Mulliken Charge on Amide O | ~ -0.5 to -0.7 e |

| Mulliken Charge on Cyano N | ~ -0.4 to -0.6 e |

Note: These are hypothetical values based on DFT calculations of similar molecules and serve as an illustration of the type of data that can be generated.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For N-(2-Cyanophenyl)-6-methylnicotinamide, the HOMO is likely to be localized on the electron-rich pyridine and cyanophenyl rings, as well as the amide group. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient regions of the molecule, such as the carbonyl group and the cyano group. The HOMO-LUMO gap would provide insights into the molecule's kinetic stability and its potential to participate in charge-transfer interactions. nih.gov

Table 2: Predicted Frontier Orbital Energies of N-(2-Cyanophenyl)-6-methylnicotinamide (Hypothetical DFT Data)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 to -7.5 |

| LUMO | ~ -1.5 to -2.5 |

| HOMO-LUMO Gap | ~ 4.0 to 6.0 |

Note: These are hypothetical values based on DFT calculations of similar molecules and serve as an illustration of the type of data that can be generated.

Investigation of Intramolecular Interactions and Stability

In-depth Analysis of N-(2-Cyanophenyl)-6-methylnicotinamide in Solid-State Chemistry Is Not Feasible with Currently Available Public Data

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the solid-state chemistry and co-crystallization research specifically involving the chemical compound “n-(2-Cyanophenyl)-6-methylnicotinamide” is not publicly available. As a result, a thorough and scientifically accurate article focusing solely on this compound, as per the requested outline, cannot be generated at this time.

While there is a substantial body of research on the solid-state properties of nicotinamide and its various other derivatives, which are widely studied for their ability to form co-crystals and their applications in crystal engineering, this general information cannot be extrapolated to n-(2-Cyanophenyl)-6-methylnicotinamide without specific experimental evidence. Adhering to the principles of scientific accuracy, it would be inappropriate to present findings from other related compounds as being representative of the subject of this article.

The rational design of multi-component crystalline forms and the control of molecular packing and crystal habit are highly specific to the individual chemical structure. The presence of the 2-cyanophenyl group and the methyl group at the 6-position of the nicotinamide core introduces unique electronic and steric factors that would significantly influence its intermolecular interactions and crystal packing. Without dedicated research on n-(2-Cyanophenyl)-6-methylnicotinamide, any discussion on these topics would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.

Therefore, until research specifically focused on the solid-state chemistry and co-crystallization of n-(2-Cyanophenyl)-6-methylnicotinamide is published and made publicly accessible, it is not possible to provide the detailed, informative, and scientifically accurate content requested.

Solid State Chemistry and Co Crystallization Research Involving Nicotinamide Cores

Advanced Spectroscopic and Diffractional Characterization of Solid Forms

The comprehensive characterization of the solid forms of n-(2-Cyanophenyl)-6-methylnicotinamide would rely on a combination of X-ray crystallography and various spectroscopic methods. These techniques provide detailed insights into the molecular structure, intermolecular interactions, and vibrational properties of the crystalline material.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide a wealth of information about n-(2-Cyanophenyl)-6-methylnicotinamide, including bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which are crucial in understanding the stability and physical properties of the solid form.

A hypothetical crystallographic data table for n-(2-Cyanophenyl)-6-methylnicotinamide, if determined, would resemble the following:

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁N₃O |

| Formula Weight | 237.26 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| R-factor | To be determined |

| Interactive Data Table | |

| Select a parameter to view its description. |

Infrared and Nuclear Magnetic Resonance Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the solid state, IR spectroscopy can provide information about the hydrogen bonding network by observing shifts in the vibrational frequencies of the involved functional groups, such as the N-H and C=O groups of the amide linkage.

Nuclear Magnetic Resonance (NMR) spectroscopy in the solid-state (ssNMR) provides information about the local chemical environment of the nuclei (e.g., ¹H, ¹³C, ¹⁵N). For n-(2-Cyanophenyl)-6-methylnicotinamide, ssNMR could be used to distinguish between different polymorphic forms, as the chemical shifts of the atoms are sensitive to the crystal packing and intermolecular interactions.

A summary of expected key spectroscopic data is presented below:

| Technique | Key Observables |

| IR | - N-H stretching vibration (amide)- C=O stretching vibration (amide)- C≡N stretching vibration (nitrile)- Aromatic C-H and C=C stretching vibrations |

| ¹H NMR | - Chemical shifts of aromatic protons- Chemical shift of the amide proton- Chemical shift of the methyl group protons |

| ¹³C NMR | - Chemical shifts of carbonyl carbon- Chemical shifts of nitrile carbon- Chemical shifts of aromatic and methyl carbons |

| Interactive Data Table | |

| Select a technique to view expected spectral regions. |

The combination of these advanced spectroscopic and diffraction techniques is indispensable for a complete solid-state characterization of n-(2-Cyanophenyl)-6-methylnicotinamide, providing a foundational understanding for any further co-crystallization research and development.

Q & A

Q. What are the established synthetic routes for n-(2-Cyanophenyl)-6-methylnicotinamide, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : While direct synthetic pathways for n-(2-Cyanophenyl)-6-methylnicotinamide are not explicitly documented in the provided evidence, analogous compounds (e.g., nicotinamide derivatives) suggest potential routes involving nucleophilic substitution or coupling reactions. For structural validation, X-ray crystallography (using phase annealing methods like SHELX-90 to resolve larger structures) is recommended for unambiguous confirmation of the solid-state configuration . Complementary techniques include NMR spectroscopy (to analyze rotational barriers and confirm substituent positions, as seen in studies on 6-methylnicotinamide derivatives) and high-resolution mass spectrometry (HRMS) to verify molecular weight and purity.

Q. How does the structural conformation of n-(2-Cyanophenyl)-6-methylnicotinamide influence its biochemical interactions?

- Methodological Answer : Conformational analysis via rotational barrier studies (e.g., using NMR relaxation experiments) can elucidate how steric or electronic effects from the 2-cyanophenyl and methyl groups impact binding to biological targets. Computational tools like density functional theory (DFT) may predict stable conformers and intermolecular interactions. For example, studies on 6-methylnicotinamide highlight its role in metabolic pathways, suggesting that substituent positioning in n-(2-Cyanophenyl)-6-methylnicotinamide could modulate enzyme affinity or receptor engagement .

Q. What are the known endogenous roles or exogenous pharmacological effects of n-(2-Cyanophenyl)-6-methylnicotinamide, and how are these assessed in neurological models?

- Methodological Answer : While direct data on this compound is limited, structurally related metabolites like 6-methylnicotinamide demonstrate neurotoxic effects in acute brain injury models (e.g., intracerebral hemorrhage) via temporal metabolomic profiling . Researchers can adapt similar methodologies:

- In vivo models : Induce neurological injury (e.g., collagenase-induced ICH in rodents) and measure compound levels using LC-MS/MS .

- Pathway analysis : Use transcriptomic or proteomic tools to identify dysregulated pathways (e.g., NAD+ metabolism) linked to the compound’s effects.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of n-(2-Cyanophenyl)-6-methylnicotinamide across different in vitro models?

- Methodological Answer : Contradictions may arise from variations in cell type, assay conditions, or metabolite stability. To address this:

- Standardized assay design : Replicate experiments across multiple cell lines (e.g., primary neurons vs. immortalized cells) under controlled oxygen and nutrient conditions .

- Metabolite stability testing : Use isotope tracing (e.g., ¹³C-labeled compounds) to track degradation pathways and identify confounding metabolites.

- Data harmonization : Apply meta-analysis frameworks to reconcile divergent results, prioritizing studies with rigorous controls .

Q. How can computational modeling predict the metabolic stability of n-(2-Cyanophenyl)-6-methylnicotinamide, and what validation experiments are required?

- Methodological Answer :

- In silico prediction : Tools like CYP450 isoform docking simulations can identify potential metabolic hotspots (e.g., oxidation of the methyl or cyano groups).

- Validation workflow :

Microsomal incubation assays : Use liver microsomes (human/rodent) to quantify metabolite formation via LC-HRMS.

Reactive intermediate detection : Employ glutathione trapping assays to assess bioactivation risks.

Cross-species comparison : Test metabolic stability in hepatocytes from multiple species to predict human pharmacokinetics .

Q. What crystallographic phase determination methods (e.g., SHELX-90) are optimal for elucidating the solid-state structure of n-(2-Cyanophenyl)-6-methylnicotinamide?

- Methodological Answer : For complex structures, phase annealing in SHELX-90 improves solution accuracy by integrating negative quartet relations and simulated annealing algorithms. Key steps include:

- Data collection : High-resolution (≤1.0 Å) X-ray diffraction data.

- Parameter optimization : Adjust annealing temperature and iteration cycles to avoid local minima.

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonding involving the cyano group) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of n-(2-Cyanophenyl)-6-methylnicotinamide?

- Methodological Answer :

- Controlled reproducibility studies : Test solubility in standardized buffers (e.g., PBS, DMSO) under varying pH and temperature conditions.

- Degradation profiling : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products.

- Inter-laboratory collaboration : Share raw data via platforms like SciFinder-n to benchmark results against prior findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.